molecular formula C27H33N3O6S B15007815 methyl 4-{[(2Z)-6-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}-3-ethyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate

methyl 4-{[(2Z)-6-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}-3-ethyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate

Cat. No.: B15007815
M. Wt: 527.6 g/mol
InChI Key: VKKGMRCKQVRCDT-UHFFFAOYSA-N
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Description

Methyl 4-{[(2Z)-6-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}-3-ethyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate is a complex organic compound with a unique structure that includes a thiazinan ring, a benzoate ester, and a diethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(2Z)-6-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}-3-ethyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate typically involves multiple steps, including the formation of the thiazinan ring, the attachment of the diethoxyphenyl group, and the esterification of the benzoate. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2Z)-6-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}-3-ethyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the compound with different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in products with fewer oxygen atoms.

Scientific Research Applications

Methyl 4-{[(2Z)-6-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}-3-ethyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-{[(2Z)-6-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}-3-ethyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate
  • 3-[(2Z)-2-{(2E)-2-[(2Z)-3-ethyl-4-oxo-2-{[4-phenyl-3-(3-sulfonatopropyl)-1,3-thiazol-3-ium-2-yl]methylene}-1,3-thiazolidin-5-ylidene]ethylidene}-4-phenyl-1,3-thiazol-3(2H)-yl]-1-propanesulfonate

Uniqueness

Methyl 4-{[(2Z)-6-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}-3-ethyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C27H33N3O6S

Molecular Weight

527.6 g/mol

IUPAC Name

methyl 4-[[6-[2-(3,4-diethoxyphenyl)ethylcarbamoyl]-3-ethyl-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate

InChI

InChI=1S/C27H33N3O6S/c1-5-30-24(31)17-23(37-27(30)29-20-11-9-19(10-12-20)26(33)34-4)25(32)28-15-14-18-8-13-21(35-6-2)22(16-18)36-7-3/h8-13,16,23H,5-7,14-15,17H2,1-4H3,(H,28,32)

InChI Key

VKKGMRCKQVRCDT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC(SC1=NC2=CC=C(C=C2)C(=O)OC)C(=O)NCCC3=CC(=C(C=C3)OCC)OCC

Origin of Product

United States

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